2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4'-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, tetrasodium salt

CAS No.: 66214-47-9

Cat. No.: VC18494958

Molecular Formula: C44H30N8Na4O17S4

Molecular Weight: 1163.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66214-47-9 |

|---|---|

| Molecular Formula | C44H30N8Na4O17S4 |

| Molecular Weight | 1163.0 g/mol |

| IUPAC Name | tetrasodium;4-hydroxy-3-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-2,7-disulfonate |

| Standard InChI | InChI=1S/C44H34N8O17S4.4Na/c1-22-39(44(55)52(51-22)27-7-5-4-6-8-27)48-47-33-21-29(71(59,60)61)16-26-20-36(72(62,63)64)41(43(54)38(26)33)50-46-32-14-10-24(18-35(32)69-3)23-9-13-31(34(17-23)68-2)45-49-40-30-12-11-28(70(56,57)58)15-25(30)19-37(42(40)53)73(65,66)67;;;;/h4-21,39,53-54H,1-3H3,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;/q;4*+1/p-4 |

| Standard InChI Key | ZPPSKXJGHDUCJN-UHFFFAOYSA-J |

| Canonical SMILES | CC1=NN(C(=O)C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C7C=CC(=CC7=CC(=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)OC)S(=O)(=O)[O-])C8=CC=CC=C8.[Na+].[Na+].[Na+].[Na+] |

Introduction

Structural Characteristics and Molecular Architecture

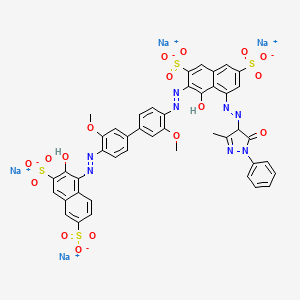

The compound belongs to the bis-azo naphthalenedisulfonate family, characterized by a central 2,7-naphthalenedisulfonic acid backbone functionalized with multiple azo (-N=N-) linkages. The molecular structure comprises three distinct moieties:

-

Pyrazolone-derived azo group: A 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl substituent at position 5 of the naphthalene ring. This heterocyclic group contributes to the compound’s chromophoric intensity and metal-complexing capabilities .

-

Biphenyl-bridged azo system: A 3,3'-dimethoxy-1,1'-biphenyl unit at position 3, connected via an azo bond to a 2-hydroxy-3,6-disulfo-1-naphthalenyl group. The methoxy (-OCH₃) groups enhance solubility in polar solvents, while the sulfonate (-SO₃⁻) groups ensure aqueous stability .

-

Tetrasodium counterions: Four sodium ions neutralize the sulfonate and hydroxyl groups, rendering the compound water-soluble. This ionic structure facilitates its use in textile dyeing and biological staining .

Table 1: Key Structural Parameters

Synthesis and Industrial Production Pathways

The synthesis involves a multi-step diazotization and coupling sequence, optimized for regioselectivity and yield:

Diazotization of Primary Amines

-

Preparation of diazonium salt: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is treated with nitrous acid (HNO₂) in hydrochloric acid at 0–5°C, forming the diazonium intermediate.

-

Coupling with pyrazolone: The diazonium salt reacts with 3-methyl-1-phenyl-5-pyrazolone under alkaline conditions (pH 8–9), forming the first azo linkage at position 5 .

Biphenyl Azo Bridge Formation

-

Synthesis of 3,3'-dimethoxybiphenyl-4,4'-diamine: 4-Nitroanisole undergoes Ullmann coupling with copper catalyst, followed by reduction to the diamine .

-

Second diazotization: The diamine is diazotized and coupled to 2-hydroxy-3,6-disulfo-1-naphthol, creating the biphenyl-naphthyl azo system .

Final Coupling and Purification

The pyrazolone-azo-naphthalene intermediate reacts with the biphenyl-azo-naphthyl component in a 1:1 molar ratio. The crude product is purified via:

-

Sulfuric acid precipitation: Adjusting H₂SO₄ concentration to 45–60% selectively precipitates the 2,7-disulfonated isomer .

-

Ion exchange chromatography: Removes residual 2,6-naphthalenedisulfonic acid isomers, achieving >95% purity .

Physicochemical Properties and Stability

Solubility and Ionic Behavior

-

Water solubility: >100 g/L at 25°C due to four sulfonate groups and sodium counterions .

-

pH dependence: Stable across pH 2–12; sulfonate groups remain ionized, preventing precipitation .

Spectral Characteristics

-

UV-Vis absorption: λₘₐₐ = 560–580 nm (ε = 25,000–30,000 L·mol⁻¹·cm⁻¹) in aqueous solution, attributed to the extended conjugation .

-

Fluorescence: Weak emission at 620 nm (Φ = 0.03–0.05) due to non-radiative decay from azo groups .

Thermal and Oxidative Stability

Industrial and Biomedical Applications

Textile Dyeing

-

Cotton and silk: Exhaust dyeing at 80–90°C achieves wash-fast coloration. The tetrasodium salt’s solubility prevents aggregation on fibers .

-

Leather staining: Forms stable complexes with Cr³⁺ mordants, producing deep blue hues .

Biological Staining

-

Connective tissue: Selectively binds to collagen and reticulin fibers in histological samples, aided by electrostatic interactions with protonated amino groups .

-

Flow cytometry: Conjugates to antibodies via sulfonate-NHS ester reactions for cell surface marker detection .

Advanced Materials

-

Dye-sensitized solar cells (DSSCs): Functions as a co-sensitizer, broadening light absorption into the near-infrared .

-

pH sensors: Reversible color shift from blue (pH 2) to green (pH 12) due to deprotonation of hydroxyl groups .

Comparative Analysis with Related Azo Dyes

Table 2: Performance Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume